molecular formula C19H18Cl2N2O2 B4956589 N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Katalognummer B4956589
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: BPLCOEHDSBBWHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPCPX, is a selective antagonist for the adenosine A1 receptor. This compound has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.

Wirkmechanismus

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. Adenosine is a naturally occurring nucleoside that plays an important role in regulating various physiological processes. By blocking the activation of adenosine A1 receptors, N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can modulate the activity of various signaling pathways and physiological processes.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of heart rate and blood pressure, and the inhibition of cancer cell growth. These effects are mediated by the selective blockade of adenosine A1 receptors.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective antagonist for the adenosine A1 receptor, which allows for the specific modulation of this receptor without affecting other signaling pathways. However, N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its low solubility in water and its potential for non-specific binding to other proteins or receptors.

Zukünftige Richtungen

There are several potential future directions for research on N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new drugs that target adenosine A1 receptors for the treatment of cardiovascular diseases, neurological disorders, and cancer. Another area of interest is the study of the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which could have implications for the treatment of sleep disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications in various diseases.

Synthesemethoden

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by the reaction of 4-ethylphenylhydrazine with 3,4-dichlorobenzoyl chloride to form the intermediate 3,4-dichlorophenylhydrazone. The intermediate is then reacted with ethyl acetoacetate to form the final product, N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2/c1-2-12-3-6-15(7-4-12)23-11-13(9-18(23)24)19(25)22-14-5-8-16(20)17(21)10-14/h3-8,10,13H,2,9,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLCOEHDSBBWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.